molecular formula C7H14Cl2N4 B13470213 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride

Cat. No.: B13470213
M. Wt: 225.12 g/mol
InChI Key: OIIZHARAYWNCHU-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride is a chemical compound that belongs to the class of triazoloazepines

Preparation Methods

The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride involves several steps, typically starting with the formation of the triazole ring followed by the construction of the azepine ring. Common synthetic routes include:

    Cyclization Reactions: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Ring Closure: The azepine ring is then constructed through ring closure reactions, often involving nucleophilic substitution or condensation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or azepine rings, leading to the formation of substituted derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can form imine or enamine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar triazole and azepine ring structures but differ in their functional groups and specific chemical properties

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-7-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c8-6-1-2-7-10-9-5-11(7)4-3-6;;/h5-6H,1-4,8H2;2*1H

InChI Key

OIIZHARAYWNCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=CN2CCC1N.Cl.Cl

Origin of Product

United States

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